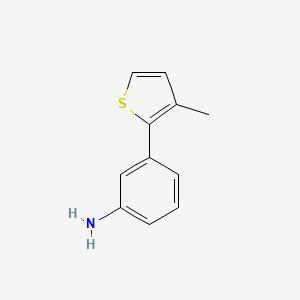

3-(3-Methylthiophen-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

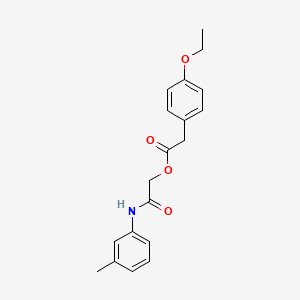

“3-(3-Methylthiophen-2-yl)aniline” is a chemical compound with the CAS Number: 1250151-23-5 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride involved a two-step process. The first step involved the preparation of 2-(3-methylthiophen-2-yl)succinic acid, followed by condensation with aminoalkylmorpholine .Aplicaciones Científicas De Investigación

Antinociceptive Activity

3-(3-Methylthiophen-2-yl)aniline: derivatives have been studied for their potential to alleviate pain. These compounds have shown significant antinociceptive effects in mouse models of tonic pain, such as the formalin test . This suggests their potential use in developing new analgesic drugs that could be more effective or have fewer side effects than current options.

Antiallodynic Properties

In addition to antinociceptive activity, these derivatives also exhibit antiallodynic properties . They have been effective in models of oxaliplatin-induced peripheral neuropathy, a common side effect of chemotherapy . This application could lead to improved quality of life for patients undergoing chemotherapy by mitigating one of its painful side effects.

Neuropathic Pain Management

One particular derivative, compound 3, has been highlighted for its ability to attenuate tactile allodynia in a model of diabetic streptozotocin-induced peripheral neuropathy . This points to a promising avenue for managing neuropathic pain, which is often difficult to treat with current medications.

Anticonvulsant Effects

The same class of compounds has been evaluated for their anticonvulsant properties . Research indicates that they can influence voltage-gated sodium and calcium channels as well as GABA transporters, which are critical in the development and treatment of epilepsy .

Organic Electronics

Moving away from biomedical applications, derivatives of 3-(3-Methylthiophen-2-yl)aniline have been used in the field of organic electronics. They serve as the building blocks for organic n-channel field-effect transistors, which are essential components in various electronic devices .

Synthesis of Heterocyclic Compounds

Lastly, this compound plays a role in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry and materials science. Its structure allows for the creation of diverse and complex molecules that can be tailored for specific functions .

Mecanismo De Acción

Target of Action

The primary targets of 3-(3-Methylthiophen-2-yl)aniline are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses and regulation of neuronal excitability.

Mode of Action

3-(3-Methylthiophen-2-yl)aniline interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby modulating neuronal excitability and reducing the likelihood of abnormal electrical activity that can lead to seizures.

Result of Action

The inhibition of voltage-gated sodium and calcium channels by 3-(3-Methylthiophen-2-yl)aniline can lead to a decrease in neuronal excitability, which may help to prevent abnormal electrical activity in the brain . This could potentially result in anticonvulsant and antinociceptive effects .

Propiedades

IUPAC Name |

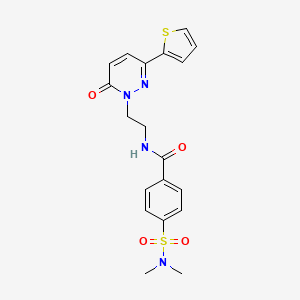

3-(3-methylthiophen-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJNTPOWOJYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylthiophen-2-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)